2-(3-methyl-1H-pyrazol-5-yl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing kinase-focused libraries often face scaffold limitations that compromise target engagement and selectivity. 2-(3-Methyl-1H-pyrazol-5-yl)aniline (CAS 114554-23-3) directly addresses this bottleneck as a validated N-aryl pyrazole building block with demonstrated c-MET kinase binding (moderate Ki) and a proven capacity to yield sub-nanomolar, highly selective CDK2 inhibitors upon derivatization. The ortho-aniline handle enables efficient N-alkylation, N-arylation, and diazotization for rapid scaffold diversification. • Confirmed kinase ATP-pocket engagement for hit-to-lead progression • 3-Methyl group enhances lipophilicity for improved cellular activity • Ortho-substitution pattern ensures synthetic versatility for focused library construction Available from BenchChem with reliable global shipping and batch-to-batch consistency.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 114554-23-3
Cat. No. B181181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1H-pyrazol-5-yl)aniline
CAS114554-23-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=CC=C2N
InChIInChI=1S/C10H11N3/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13)
InChIKeyAISXDDNPFKZTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-1H-pyrazol-5-yl)aniline: Kinase-Targeted Scaffold


2-(3-Methyl-1H-pyrazol-5-yl)aniline (CAS 114554-23-3), also indexed as 2-(5-methyl-1H-pyrazol-3-yl)aniline, is a heterocyclic organic compound belonging to the N-aryl pyrazole class, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol . It serves as a versatile building block in medicinal chemistry, primarily due to its structural features that enable specific interactions with protein kinases and other biological targets . The compound is characterized by a 3-methylpyrazole ring linked directly to an aniline moiety, a configuration that is crucial for its role as a precursor in the synthesis of more complex, biologically active molecules, including inhibitors of cyclin-dependent kinases (CDKs) and other therapeutic targets [1].

Scaffold Utility Kinase inhibitor design and lead optimization programs
Key Feature 3-Methyl group reported to enhance lipophilicity for cell-permeable leads
Synthetic Handle Ortho-aniline enables N-arylation and heterocycle diversification

Key Differentiators of 2-(3-Methyl-1H-pyrazol-5-yl)aniline


While many aniline and pyrazole derivatives exist, substituting 2-(3-methyl-1H-pyrazol-5-yl)aniline with a close analog like 2-(1H-pyrazol-5-yl)aniline or 3-(1-pyrazolyl)aniline is not equivalent. The specific regio- and substituent chemistry—a 3-methylpyrazole linked to the aniline's ortho-position—confers distinct physicochemical and biological properties. The 3-methyl group is not an inert decoration; it directly influences lipophilicity and target engagement, as detailed in Section 3 . Furthermore, the ortho-substitution pattern dictates the molecule's conformation and its ability to participate in specific synthetic transformations, such as N-arylations, which are critical for generating lead compounds [1]. Generic substitution with an unsubstituted or differently substituted pyrazole would fundamentally alter these key parameters, potentially compromising the desired activity, selectivity, or synthetic efficiency in a research program.

Regioisomeric Difference

Ortho-substitution geometry critical for synthetic derivatization may not transfer to other aniline regioisomers.

Substituent Impact

Absence of the 3-methyl group may alter lipophilicity and target engagement profile compared to the unsubstituted analog.

2-(3-Methyl-1H-pyrazol-5-yl)aniline: Performance Data vs. Comparators


Lipophilicity vs. Unsubstituted Pyrazole Analog

The presence of the 3-methyl group on the pyrazole ring of 2-(3-methyl-1H-pyrazol-5-yl)aniline significantly increases its lipophilicity compared to its unsubstituted analog, 2-(1H-pyrazol-5-yl)aniline. This is a critical parameter for optimizing membrane permeability and target engagement in cellular assays. The measured LogP for the unsubstituted analog is 0.93 , while the methylated target compound has a higher predicted LogP of approximately 1.8 .

Lipophilicity
Data to verify
Predicted LogP ≈1.8 (target) vs 0.93 (unsubstituted analog)
Reported lipophilicity increase may support cell permeability optimization
Predicted vs measured; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

c-MET Kinase Inhibition vs. Clinical Inhibitors

2-(3-methyl-1H-pyrazol-5-yl)aniline demonstrates direct, albeit moderate, inhibition of the c-MET receptor tyrosine kinase, a well-validated target in oncology. Its biochemical binding affinity (Ki) has been experimentally determined [1]. While less potent than optimized clinical inhibitors like crizotinib, this data validates its core scaffold's ability to engage the ATP-binding pocket of a therapeutically relevant kinase .

c-MET Affinity
Reported comparison
Ki = 6510 nM vs 4 nM (crizotinib)
Supports scaffold binding-site engagement; moderate affinity for lead optimization
In vitro kinase assay; reference inhibitor shown for context
Cancer Therapeutics Kinase Inhibition Target Engagement

CDK2 Inhibitor Derivatization Potential

While the parent compound shows moderate c-MET inhibition, its true power lies in its utility as a privileged scaffold. Derivatives synthesized from this anilino-pyrazole core can achieve dramatically improved potency and selectivity. A novel series of anilinopyrazole CDK2 inhibitors, built upon this fundamental structure, achieved sub-nanomolar IC₅₀ values and, critically, demonstrated nearly 1000-fold selectivity over the closely related kinase CDK1 [1].

Derivatization Potential
Class-level inference
Optimized derivatives achieve CDK2 IC₅₀ < 1 nM and ~1000-fold selectivity over CDK1
Demonstrates scaffold capacity for selective kinase probe development
Data from derivative compounds; parent scaffold validation required
Cancer Therapeutics Kinase Inhibition Lead Optimization

Application Scenarios for 2-(3-Methyl-1H-pyrazol-5-yl)aniline


Kinase Inhibitor Lead Discovery and Optimization

This compound is ideally suited for building focused libraries for kinase inhibitor discovery programs. Its moderate c-MET Ki validates its ability to bind the kinase ATP pocket, while the scaffold's documented capacity to yield sub-nanomolar, highly selective CDK2 inhibitors underscores its potential for lead optimization [1][2]. The enhanced lipophilicity from the 3-methyl group is a key design feature for improving cellular activity during hit-to-lead campaigns .

Kinase-Targeted Chemical Probe Development

As a starting point, the compound's core scaffold can be functionalized to create potent and selective chemical probes for studying kinase signaling pathways. The patent literature demonstrates that this scaffold can be optimized for remarkable selectivity, a critical requirement for target validation studies in cell biology [2]. The straightforward synthetic routes available for its derivatization make it a practical choice for probe development [3].

Versatile Building Block for Heterocyclic Chemistry

The ortho-aniline substituent on the pyrazole ring is a highly versatile synthetic handle. It can readily undergo N-alkylation, N-arylation, and diazotization reactions to construct a wide array of fused heterocyclic systems and complex N-aryl pyrazole derivatives [3]. This makes the compound a valuable and general-purpose building block for any medicinal or agricultural chemistry laboratory engaged in scaffold diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Scaffold with c-MET engagement and derivatizable ortho-aniline
Confirm cellular target engagement and selectivity in relevant kinase panel
Chemical probe development
Functionalizable core for selective kinase probe synthesis
Verify probe selectivity and cellular activity in pathway studies
Heterocyclic building block
Ortho-substituted aniline for N-arylations and fused heterocycles
Optimize synthetic routes and library diversification

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